![molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2 CAS No. 1795037-48-7](/img/structure/B583773.png)
Rufinamide-15N,d2
Overview
Description
Rufinamide-15N,d2 is a stable isotope-labeled form of Rufinamide . Rufinamide is an antiepileptic drug that differs structurally from other antiepileptic agents and is approved as adjunctive therapy for Lennox-Gastaut syndrome (LGS) .
Synthesis Analysis
The synthesis of Rufinamide-15N,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the drug molecule . This process is typically used for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Rufinamide-15N,d2 is C10H6D2F2N315NO . It has a molecular weight of 241.20 . The structure includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Rufinamide-15N,d2 is intended for use as an internal standard for the quantification of Rufinamide by GC- or LC-MS . It inhibits the activation of voltage-gated sodium channel 1.1 (Na v 1.1) when used at a concentration of 100 µM .
Physical And Chemical Properties Analysis
Rufinamide-15N,d2 is a neat product . It has a molecular weight of 241.2 . The rate of absorption of Rufinamide-15N,d2 is relatively slow, and the extent of absorption decreases as the dose increases .
Scientific Research Applications
Epilepsy Research
Rufinamide-15N,d2 is extensively used in epilepsy research due to its anticonvulsant properties. It is particularly effective in studying Lennox-Gastaut Syndrome (LGS), a severe form of epilepsy. Researchers use this compound to investigate its mechanisms in prolonging the preictal phase and reducing seizure frequency in various in vitro and in vivo models .
Carbonic Anhydrase Inhibition Studies
Rufinamide-15N,d2 serves as a selective inhibitor of carbonic anhydrase VA (CAVA). This specificity makes it a valuable tool in studying the enzyme’s role in various physiological processes and its potential as a therapeutic target for conditions like glaucoma and epilepsy .
Pharmacokinetics and Metabolism
In pharmacokinetic studies, Rufinamide-15N,d2 is used to trace the metabolic pathways and understand the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles. Its isotopic labeling allows for precise tracking in biological systems, aiding in the development of more effective dosing regimens .
Neuroprotective Research
Research into neuroprotective agents benefits from Rufinamide-15N,d2 due to its ability to reduce neuronal cell death. Studies have shown its efficacy in reducing kainic acid-induced neuronal damage in the hippocampal region, making it a candidate for exploring treatments for neurodegenerative diseases .
Analytical Chemistry
In analytical chemistry, Rufinamide-15N,d2 is used in gas chromatography (GC) and liquid chromatography (LC) techniques. Its stable isotopic composition allows for accurate quantification and analysis of Rufinamide in complex mixtures, enhancing the reliability of analytical results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-RPVANBMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rufinamide-15N,d2 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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